5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
The compound 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The carboxamide group at position 4 is linked to an ethyl chain terminating in a pyrazole ring bearing a thiophen-3-yl substituent.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-15-18(13-22-25(15)17-5-3-2-4-6-17)20(26)21-9-11-24-10-7-19(23-24)16-8-12-27-14-16/h2-8,10,12-14H,9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGTAMSZLOECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, the synthetic route generally involves the following steps:
Formation of the pyrazole ring: : This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under reflux conditions.
Introduction of the thiophene ring: : This step usually involves the functionalization of the pyrazole ring with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Addition of the carboxamide group: : The carboxamide functional group is introduced through the reaction of the resulting intermediate with suitable amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be optimized using continuous flow chemistry techniques. This approach enhances the yield and purity of the final product by maintaining precise control over reaction parameters like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: : Reduction of the carboxamide group can yield amine derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic phenyl ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Conditions depend on the nature of the substituent, with common reagents including halogens, alkylating agents, and nitration mixtures.
Major Products
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Primary and secondary amines.
Substitution: : Various substituted derivatives depending on the functional groups introduced.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activity. For example:
- A study demonstrated that similar pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide has shown promising antimicrobial properties:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Compound A | 5 µg/mL | Staphylococcus aureus |
| Compound B | 10 µg/mL | Escherichia coli |
These results suggest that the presence of both thiophene and pyrazole rings enhances antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of pyrazole derivatives similar to this compound:
- Anticancer Activity : A study published in Molecules highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines, showing promising results in inhibiting tumor growth .
- Antimicrobial Efficacy : Research conducted on thiophene-containing compounds revealed their effectiveness against multiple bacterial strains, supporting the potential application of this compound in developing new antibiotics .
- Inflammation Models : Experimental models demonstrated that compounds with similar structures significantly reduced inflammation markers, suggesting therapeutic applications in conditions like arthritis .
Mechanism of Action
5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to active sites, leading to inhibition or activation of the target enzymes. The pathways involved can include signal transduction, gene expression modulation, and metabolic alterations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Heterocyclic Hybrids : The target compound’s thiophene-pyrazole linkage (cf. ’s thiophene-ethoxyethyl chain) may improve π-π stacking interactions in biological targets .
Amide vs. Carbothioamide : ’s carbothioamide (C=S) versus the target’s carboxamide (C=O) alters hydrogen-bonding capacity, impacting target selectivity .
Biological Activity
5-Methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-component reactions. The compound is synthesized from a combination of 5-methyl-1-phenylpyrazole and various thiophene derivatives under controlled conditions, often utilizing solvents like ethanol and catalysts such as triethylamine. The reaction conditions usually include refluxing the mixture for a specified duration to ensure complete conversion and formation of the desired product .
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of pyrazole derivatives, including this compound, against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cancer cell proliferation. For instance, compounds structurally similar to this pyrazole derivative have shown IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as A549 and HCT116 .
The mechanism by which this compound exerts its biological effects is believed to involve induction of apoptosis in cancer cells. This is achieved through the activation of caspases and subsequent DNA fragmentation, leading to programmed cell death. Additionally, some studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, such as the Aurora-A kinase pathway .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like streptomycin. This broad-spectrum antimicrobial activity suggests potential applications in treating infections .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Cytotoxicity Against Lung Cancer : A study demonstrated that a related pyrazole derivative exhibited an IC50 of 26 µM against A549 lung cancer cells, showcasing its potential as a therapeutic agent .
- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives showed significant activity against Escherichia coli and Staphylococcus aureus, suggesting their utility in combating bacterial infections .
Research Findings Summary
| Activity Type | Effectiveness | IC50 Values | Notes |
|---|---|---|---|
| Cytotoxicity | Significant | 0.01 µM - 49.85 µM | Induces apoptosis in cancer cells |
| Antimicrobial | Moderate to High | N/A | Effective against Gram-positive/negative bacteria |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the multi-heterocyclic scaffold of this compound?
- The compound's synthesis involves sequential cyclocondensation and coupling reactions. Key steps include:
- Pyrazole ring formation : Using hydrazine derivatives and β-keto esters or cyanoacetates under acidic conditions (e.g., acetic acid) to form the 1H-pyrazole core .
- Thiophene-pyrazole linkage : Suzuki-Miyaura coupling or nucleophilic substitution to attach the thiophen-3-yl group to the pyrazole ring .
- Carboxamide coupling : Activating the carboxylic acid group with EDCI/HOBt or using mixed anhydrides to attach the ethylamine side chain .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- 1H/13C NMR : Assign peaks by comparing with analogous pyrazole-thiophene derivatives. For example:
- Pyrazole protons resonate at δ 6.8–7.5 ppm, while thiophene protons appear at δ 7.2–7.9 ppm .
- Carboxamide carbonyls show signals at ~168–172 ppm in 13C NMR .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Target selection : Prioritize kinases (e.g., JAK2, EGFR) or GPCRs based on structural similarity to known pyrazole-based inhibitors .
- In vitro assays :
- Enzyme inhibition (IC₅₀ determination) using fluorescence-based kits .
- Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods guide the optimization of its binding affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or mGluR5). Key findings:
- The thiophene ring engages in π-π stacking with hydrophobic pockets .
- The carboxamide group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
Q. What strategies address contradictions in bioactivity data across different studies?
- Source validation : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (e.g., NOESY for cis/trans isomers) .
- Assay standardization :
- Normalize cell viability assays using ATP quantification (e.g., CellTiter-Glo) to reduce variability .
- Replicate experiments across independent labs with blinded data analysis .
- Meta-analysis : Compare IC₅₀ values from literature (e.g., PubChem BioAssay) to identify outliers and systemic biases .
Q. How can SAR studies improve selectivity against off-target receptors?
- Substituent modification :
- Replace the 5-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase selectivity .
- Vary the phenyl ring substituents (e.g., 4-F, 4-OMe) to modulate lipophilicity and reduce hERG channel binding .
Q. What experimental designs validate computational predictions of metabolic stability?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key parameters:
- Half-life (t₁/₂) and intrinsic clearance (CLint) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
